molecular formula C24H27ClN2O5 B13381364 4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13381364
M. Wt: 458.9 g/mol
InChI Key: UTPHLGLAGNFCOT-LSDHQDQOSA-N
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Description

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C24H27ClN2O5

Molecular Weight

458.9 g/mol

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27ClN2O5/c1-5-32-19-10-9-16(14-18(19)25)22(28)20-21(15-7-6-8-17(13-15)31-4)27(12-11-26(2)3)24(30)23(20)29/h6-10,13-14,21,28H,5,11-12H2,1-4H3/b22-20+

InChI Key

UTPHLGLAGNFCOT-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC)/O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)OC)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common approach involves the reaction of 4-ethoxybenzoyl chloride with a suitable amine to form an intermediate, which is then further reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-ethoxybenzoyl derivatives
  • 2-(dimethylamino)ethyl analogs
  • 3-hydroxy-5-(3-methoxyphenyl) derivatives

Uniqueness

4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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